molecular formula C16H14ClNO5 B5834676 isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate

isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate

Cat. No. B5834676
M. Wt: 335.74 g/mol
InChI Key: ISXDMUUUZGWUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate, also known as Mosquito Magnet, is a synthetic insecticide that is widely used in pest control. It is a potent insecticide that can effectively kill mosquitoes, flies, and other pests. The chemical has been extensively studied for its insecticidal properties and has been found to be safe for human use.

Mechanism of Action

The mechanism of action of isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. The chemical binds to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses. This leads to the accumulation of acetylcholine in the synapses, which results in paralysis and death of the insect.
Biochemical and Physiological Effects
Isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate has been found to have no significant biochemical or physiological effects on humans. The chemical is rapidly metabolized and excreted from the body, and there is no evidence of any long-term health effects associated with its use.

Advantages and Limitations for Lab Experiments

The advantages of using isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate in lab experiments include its potency, specificity, and ease of use. The chemical is highly effective against insect pests and has a low toxicity to humans. However, the limitations of using the chemical in lab experiments include its potential impact on the environment and the need for proper disposal of the chemical and its waste products.

Future Directions

There are several future directions for research on isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate. These include:
1. Investigating the potential use of the chemical in the control of other insect pests, such as termites and bed bugs.
2. Studying the impact of the chemical on non-target organisms, such as birds and fish, to assess its potential environmental impact.
3. Developing new formulations of the chemical that are more effective and have a lower environmental impact.
4. Investigating the potential use of the chemical in the development of new insecticides that are more effective and have a lower toxicity to humans and the environment.
5. Studying the mechanism of resistance to the chemical in insect populations and developing strategies to overcome it.
Conclusion
Isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate is a potent insecticide that has been extensively studied for its insecticidal properties. The chemical has been found to be safe for human use and has been used in many scientific studies to investigate the effects of insecticides on insect populations and their behavior. However, there is a need for further research to develop new formulations of the chemical that are more effective and have a lower environmental impact.

Synthesis Methods

The synthesis of isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate involves the reaction of 2-chloro-6-nitrophenol with 3-hydroxybenzoic acid in the presence of isopropyl alcohol and a catalyst. The reaction takes place in a solvent medium and is carried out under controlled conditions to obtain a high yield of the desired product.

Scientific Research Applications

Isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of insect pests, including mosquitoes, flies, and cockroaches. The chemical has been used in many scientific studies to investigate the effects of insecticides on insect populations and their behavior.

properties

IUPAC Name

propan-2-yl 3-(2-chloro-6-nitrophenoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO5/c1-10(2)22-16(19)11-5-3-6-12(9-11)23-15-13(17)7-4-8-14(15)18(20)21/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXDMUUUZGWUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.